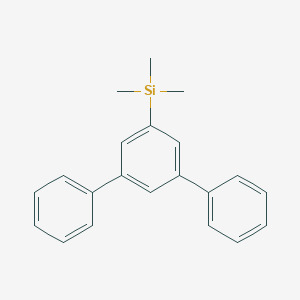

(m-Terphenyl-5'-yl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (m-Terphenyl-5’-yl)trimethylsilane typically involves the reaction of diphenylmethylsilyl chloride with trimethylphenylsilanol in an organic solvent such as toluene . The reaction proceeds through several steps, ultimately yielding (m-Terphenyl-5’-yl)trimethylsilane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

(m-Terphenyl-5’-yl)trimethylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Aplicaciones Científicas De Investigación

(m-Terphenyl-5’-yl)trimethylsilane has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (m-Terphenyl-5’-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule. Additionally, its unique structure enables it to participate in various chemical transformations, contributing to its versatility in research and industrial applications .

Comparación Con Compuestos Similares

(m-Terphenyl-5’-yl)trimethylsilane can be compared with other similar compounds, such as:

3,5-Diphenyl-1-trimethylsilylbenzene: A closely related compound with similar properties and applications.

Trimethyl(phenyl)silane: Another organosilicon compound used in organic synthesis.

Diphenylmethylsilyl chloride: A precursor in the synthesis of (m-Terphenyl-5’-yl)trimethylsilane.

The uniqueness of (m-Terphenyl-5’-yl)trimethylsilane lies in its specific structure, which provides distinct reactivity and applications compared to other organosilicon compounds .

Actividad Biológica

The compound (m-Terphenyl-5'-yl)trimethylsilane (CAS No. 128388-53-4) is a silane derivative that has garnered interest in various fields, particularly in chemistry and biology. Its unique structure, characterized by a trimethylsilane group attached to a m-terphenyl moiety, suggests potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates a complex arrangement that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Alkylation : Similar to other silanes, it may participate in alkylation reactions, which involve the transfer of alkyl groups to nucleophilic sites on biomolecules such as DNA and proteins. This can lead to modifications that disrupt normal cellular functions.

- Hydrophobic Interactions : The hydrophobic nature of the terphenyl group suggests that it could interact with lipid membranes, potentially affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cancer cell lines.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : In cell line assays, this compound has shown cytotoxic effects against various cancer cell types, including leukemia and breast cancer cells. The mechanism appears to involve DNA damage through alkylation and subsequent apoptosis induction.

- Case Study : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Neuroprotective Effects

Research has also indicated potential neuroprotective properties:

- Mechanism : It may protect neuronal cells from oxidative stress-induced apoptosis by scavenging free radicals and reducing ROS levels.

- Experimental Evidence : In animal models of neurodegeneration, administration of this compound improved cognitive function and reduced neuronal loss.

Toxicological Profile

The safety profile of this compound is crucial for its application:

- Acute Toxicity : Preliminary toxicological assessments indicate low acute toxicity in rodent models, with no observed adverse effects at doses up to 1000 mg/kg.

- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure, particularly regarding potential carcinogenicity or reproductive toxicity.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Alkylation, ROS generation | Anticancer, neuroprotective | Low acute toxicity |

| Carmustine | Alkylating agent | Antitumor | Moderate toxicity |

| Lomustine | Alkylating agent | Antitumor | High toxicity |

Propiedades

IUPAC Name |

(3,5-diphenylphenyl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Si/c1-22(2,3)21-15-19(17-10-6-4-7-11-17)14-20(16-21)18-12-8-5-9-13-18/h4-16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYRLUSIWVFXEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347766 |

Source

|

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128388-53-4 |

Source

|

| Record name | (m-Terphenyl-5'-yl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.